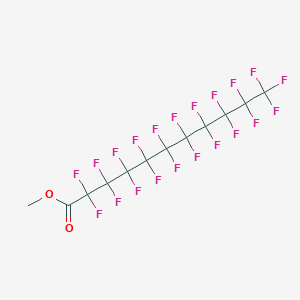

Methyl perfluoroundecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F21O2/c1-35-2(34)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFAZQXPXXDAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3F21O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379566 | |

| Record name | Methyl perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-98-1 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Perfluoroundecanoate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of methyl perfluoroundecanoate. This document emphasizes not only the procedural steps but also the underlying scientific principles, ensuring a thorough understanding for successful replication and application.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₃F₂₁O₂, is a fully fluorinated ester that belongs to the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] The unique properties imparted by the extensive fluorination, such as high thermal and chemical stability, hydrophobicity, and lipophobicity, make it and similar compounds valuable in various scientific and industrial applications. In the realm of drug development and materials science, such fluorinated molecules are explored for their potential in creating specialized coatings, lubricants, and as intermediates in the synthesis of more complex fluorinated compounds. Understanding the synthesis and detailed characterization of this compound is crucial for its effective utilization and for the development of novel fluorinated materials.

Synthesis of this compound via Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of perfluoroundecanoic acid with methanol, catalyzed by a strong acid.[3][4][5][6] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4]

Mechanistic Insights

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The strong acid catalyst protonates the carbonyl oxygen of the perfluoroundecanoic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3][4][6][7] The lone pair of electrons on the oxygen atom of methanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7] Subsequent proton transfer and elimination of a water molecule, a good leaving group, yields the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound.[4][6][7]

The highly electron-withdrawing nature of the perfluoroalkyl chain (C₁₀F₂₁) enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by methanol.

Experimental Protocol

This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.

Materials:

-

Perfluoroundecanoic acid (C₁₁HF₂₁O₂)

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve perfluoroundecanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 4-24 hours) to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) if a suitable solvent system is developed.

-

Work-up - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold deionized water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | 10-20 eq. Methanol | Drives the equilibrium towards the product side (Le Chatelier's Principle).[4] |

| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl group, activating it for nucleophilic attack.[3][5][6] |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-24 hours | Ensures the reaction proceeds to completion. |

| Work-up | Extraction and washing | Separates the product from the aqueous phase, unreacted starting materials, and catalyst. |

| Purification | Vacuum distillation | Effective for purifying liquid products with relatively high boiling points. |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simple, showing a singlet for the methyl (–OCH₃) protons. The chemical shift of this singlet is anticipated to be in the range of 3.5-4.0 ppm, influenced by the electron-withdrawing effect of the adjacent carbonyl group and the perfluoroalkyl chain.[8][9][10][11][12][13]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide more detailed structural information. Key expected signals include the methyl carbon (–OCH₃) around 50-55 ppm, the carbonyl carbon (C=O) in the range of 160-170 ppm, and a series of signals for the fluorinated carbons in the perfluoroalkyl chain.[12][14][15] The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[16][17] The spectrum of this compound is expected to show distinct signals for each of the non-equivalent CF₂, and CF₃ groups in the perfluoroalkyl chain. The terminal –CF₃ group will appear as a triplet, while the –CF₂– groups will exhibit more complex splitting patterns due to coupling with neighboring fluorine atoms. The chemical shifts are typically referenced to CFCl₃ (0 ppm) and are expected in the range of -80 to -130 ppm.[16][18][19]

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.5 - 4.0 | Singlet | –OC H₃ |

| ¹³C | 50 - 55 | Quartet (due to ¹JC-H) | –OC H₃ |

| 160 - 170 | Singlet | C =O | |

| 105 - 125 | Multiplets | –(C F₂)₉–C F₃ | |

| ¹⁹F | ~ -81 | Triplet | –CF₂–C F₃ |

| ~ -120 to -126 | Multiplets | –C F₂– |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization Mass Spectrometry (EI-MS): The EI-MS of this compound will likely show a molecular ion peak (M⁺) at m/z 578, corresponding to the molecular formula C₁₂H₃F₂₁O₂.[1][2] Common fragmentation patterns for perfluorinated compounds involve the loss of CF₃, C₂F₅, and other perfluoroalkyl fragments. The fragmentation of the ester group can lead to the formation of ions such as [M-OCH₃]⁺ and [COOCH₃]⁺.[2][20][21][22][23]

Safety and Handling

Perfluorinated compounds require careful handling due to their persistence and potential for bioaccumulation.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[1][24] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles.[1][24][25][26]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[1][26] In case of skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

-

Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.[27]

-

Waste Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations.[24] Perfluorinated compounds should not be discharged into the sewer system.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via Fischer esterification, along with a comprehensive strategy for its characterization using modern analytical techniques. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently prepare and verify this important fluorinated compound for their specific applications in drug development, materials science, and beyond. The provided protocols and characterization data serve as a validated starting point for further exploration and innovation in the field of fluorine chemistry.

References

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubMed. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Pre-treatment and detection methods for PFCs. Retrieved from [Link]

-

Water Online. (2016). How To Remove PFOA And PFOS. Retrieved from [Link]

-

iGEM. (2017). LABORATORY SAFETY. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

MIT DSpace. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0159744). Retrieved from [Link]

-

NIST WebBook. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. Retrieved from [Link]

-

ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. Retrieved from [Link]

-

Ozonetech. (n.d.). Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Fluoroacetic acid. Retrieved from [Link]

-

Springer. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Baylor University. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

-

Fluorine notes. (n.d.). EXAMPLES AND CAUSES OF PEAK-FREE ZONES IN ELECTRON IONIZATION MASS SPECTRA OF LINEAR COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved from [Link]

Sources

- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 8. web.pdx.edu [web.pdx.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. compoundchem.com [compoundchem.com]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. epfl.ch [epfl.ch]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. researchgate.net [researchgate.net]

- 20. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0159744) [hmdb.ca]

- 22. Fluoroacetic acid [webbook.nist.gov]

- 23. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ethz.ch [ethz.ch]

- 25. static.igem.org [static.igem.org]

- 26. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. ehs.web.baylor.edu [ehs.web.baylor.edu]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Perfluoroundecanoate

This guide provides a comprehensive technical overview of methyl perfluoroundecanoate, a fully fluorinated ester with significant potential in advanced materials and biomedical applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, synthesis, and safety considerations associated with this compound.

Introduction: The Significance of Perfluorinated Esters

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), characterized by a carbon backbone where hydrogen atoms are replaced by fluorine. This substitution imparts unique and valuable properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. As a methyl ester of perfluoroundecanoic acid, this compound combines the properties of a long perfluorinated chain with the reactivity of an ester functional group, making it a subject of interest for various specialized applications.

This guide aims to provide a detailed understanding of this compound, moving beyond a simple datasheet to explain the causality behind its properties and the methodologies used for their determination.

Chemical and Physical Properties

The distinct properties of this compound stem from the strong carbon-fluorine bonds and the overall molecular structure. A summary of its key chemical and physical data is presented below.

| Property | Value | Source/Method |

| CAS Number | 203302-98-1 | [1] |

| Molecular Formula | C₁₂H₃F₂₁O₂ | [1][2] |

| Molecular Weight | 578.12 g/mol | [1][2] |

| Appearance | White semi-solid | |

| Boiling Point | 502.62 K (229.47 °C) | Joback Calculated Property[3] |

| Melting Point | Not Experimentally Determined | - |

| Density | Not Experimentally Determined | - |

| Solubility | Insoluble in water. Soluble in some fluorinated and organic solvents.[4][5] | |

| Vapor Pressure | Low; data for perfluoroundecanoic acid suggests a low vapor pressure for its ester derivative.[6][7][8] |

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques are crucial for confirming the identity and purity of this compound. Below is a predictive analysis of the expected spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the absorptions of the C-F and C=O bonds.

-

C-F Stretching: Strong, broad absorptions in the region of 1100-1300 cm⁻¹ are characteristic of the numerous C-F bonds in the perfluoroalkyl chain.[9]

-

C=O Stretching: A sharp, strong absorption band is expected in the range of 1750-1735 cm⁻¹ for the ester carbonyl group.[10][11]

-

C-H Stretching: Weak absorptions from the methyl group's C-H bonds would appear around 2950-3000 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single singlet peak is expected for the three equivalent protons of the methyl ester group (-OCH₃), likely appearing around 3.9-4.1 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the various -CF₂- and the -CF₃ carbons in the perfluoroalkyl chain.

-

¹⁹F NMR: This is the most informative NMR technique for this compound. A series of multiplets would be observed, corresponding to the different fluorine environments along the perfluoroalkyl chain. The terminal -CF₃ group would appear at approximately -81 ppm, while the -CF₂- groups would resonate at different chemical shifts, typically between -110 and -130 ppm, with the -CF₂- group adjacent to the carbonyl being the most deshielded.[13][14][15][16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecular ion.

-

Molecular Ion (M+): A peak at m/z 578 corresponding to the molecular weight of the compound may be observed, though it might be weak due to facile fragmentation.[2]

-

Fragmentation Pattern: Common fragmentation pathways for perfluorinated esters include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and cleavage at various points along the perfluoroalkyl chain, leading to a characteristic series of perfluoroalkyl fragment ions.[18][19][20][21][22]

Synthesis of this compound

The most direct route for the synthesis of this compound is the esterification of perfluoroundecanoic acid with methanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine perfluoroundecanoic acid (1.0 eq) and an excess of methanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. The dense, water-insoluble ester will form the lower layer.

-

Extraction and Washing: Separate the layers. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the excess methanol under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.[1][23][24][25][26]

Expert Insight: The use of a large excess of methanol serves to drive the equilibrium of the Fischer esterification towards the product side. The acidic catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Potential Applications

The unique properties of this compound make it a candidate for several high-performance applications.

-

Surface Coatings: Its oleophobic and hydrophobic nature makes it an excellent additive for creating water- and oil-repellent surfaces on various substrates.[27][28][29][30]

-

Lubricants: The low surface energy and high thermal stability of perfluorinated compounds suggest its potential use as a lubricant or an additive in lubricating oils, especially in extreme temperature and pressure conditions.

-

Biomedical Applications: Perfluorocarbons are known for their biocompatibility and gas-carrying capacity. As an ester, this compound could be explored as a component in drug delivery systems, such as nanoemulsions, or as a contrast agent for medical imaging.[31][32]

-

Electronic Materials: Its dielectric properties could be beneficial in the formulation of materials for electronic components.

Safety and Handling

As with all perfluorinated compounds, appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[33][34][35]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated.[33][34]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[33]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Due to the persistence of PFAS in the environment, proper disposal is critical.

Expert Insight: While specific toxicity data for this compound is limited, the general concerns regarding the persistence and potential bioaccumulation of long-chain per- and polyfluoroalkyl substances necessitate careful handling and containment to minimize environmental release.

Conclusion

This compound is a highly fluorinated ester with a unique combination of properties that make it a valuable compound for scientific research and advanced applications. Its thermal and chemical stability, coupled with its surface-active properties, open up possibilities in materials science, electronics, and biomedicine. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe utilization. Further research is warranted to fully explore its potential and to establish a comprehensive toxicological profile.

References

-

Wang, Z., et al. (2019). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. ResearchGate. Retrieved from [Link]

-

Scantec Nordic AB. (2023, October 24). Perfluoro-n-[1,2,3,4,5,6,7-13C7]undecanoic acid (M7PFUdA) Safety Data Sheet. Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]

-

Riess, J. G., et al. (1995). Synthesis of perfluoroalkylated xylitol ethers and esters: new surfactants for biomedical uses. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). This compound - Chemical & Physical Properties. Retrieved from [Link]

-

Science.gov. (n.d.). Fluorinated ester co-solvents: Topics. Retrieved from [Link]

-

Boyd Biomedical. (2020, November 25). Using Fluoropolymers In Biomedical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, May 14). Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoroundecanoic acid. PubChem. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021, January 19). Compliance Guide for Imported Articles Containing Surface Coatings Subject to the Long-Chain Perfluoroalkyl Carboxylate and Perfluoroalkyl Sulfonate Chemical Substances Significant New Use Rule. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (2022, October 11). Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

Greenpeace Research Laboratories. (n.d.). Uses of Perfluorinated Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

ResearchGate. (n.d.). Vapor Pressures of Perfluorooctanoic, -nonanoic, -decanoic, -undecanoic, and -dodecanoic Acids. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MEC Environmental Consulting. (2021, September 25). PFAS Significant New Use Rule or When Articles Are Not Exempt. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Variation in Concentration of Perfluorooctanoic Acid in Methanol Solutions During Storage. Retrieved from [Link]

-

University of Alicante. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. lctsbible.com [lctsbible.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fluorinated ester co-solvents: Topics by Science.gov [science.gov]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluoroundecanoic acid | C10F21COOH | CID 77222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. dovepress.com [dovepress.com]

- 15. biophysics.org [biophysics.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. chemrxiv.org [chemrxiv.org]

- 18. scienceready.com.au [scienceready.com.au]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. readchemistry.com [readchemistry.com]

- 21. well-labs.com [well-labs.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Variation in concentration of perfluorooctanoic acid in methanol solutions during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. epa.gov [epa.gov]

- 28. one.oecd.org [one.oecd.org]

- 29. mecenvironmental.com [mecenvironmental.com]

- 30. specialchem.com [specialchem.com]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. static.cymitquimica.com [static.cymitquimica.com]

- 34. scantecnordic.se [scantecnordic.se]

- 35. fishersci.com [fishersci.com]

Environmental Fate and Transport of Methyl Perfluoroundecanoate (MPFU)

An In-depth Technical Guide for Researchers and Scientists

As a Senior Application Scientist, this guide provides a synthesized overview of the environmental behavior of Methyl perfluoroundecanoate (MPFU), a member of the vast class of per- and polyfluoroalkyl substances (PFAS). Given the limited direct research on MPFU, this document integrates its known physicochemical properties with the broader, well-documented behaviors of analogous long-chain PFAS to provide a robust scientific narrative. This approach allows for informed predictions of its environmental partitioning, persistence, and potential for bioaccumulation, while clearly delineating established data from scientifically grounded inferences.

Introduction and Physicochemical Profile

This compound (MPFU) is a methylated derivative of perfluoroundecanoic acid (PFUnA). While PFUnA is a well-documented environmental contaminant, the introduction of a methyl ester group to the carboxylic acid head fundamentally alters certain physicochemical properties, which in turn influences its environmental fate and transport. The primary sources of PFAS in the environment are varied, stemming from industrial manufacturing, use in commercial products like non-stick coatings and firefighting foams, and disposal in landfills.[1]

The behavior of any chemical in the environment is governed by its intrinsic properties.[2][3] For MPFU, we can compile both reported and calculated values to build a foundational understanding.

Table 1: Physicochemical Properties of this compound (MPFU)

| Property | Value | Unit | Source / Type | Implication for Environmental Fate |

| Molecular Formula | C₁₂H₃F₂₁O₂ | - | Cheméo[4] | High degree of fluorination suggests high stability. |

| Molecular Weight | 578.12 | g/mol | Cheméo[4], NIST[5] | Influences diffusion and volatility. |

| Physical State | White semi-solid | - | Exfluor[6] | Suggests low volatility under ambient conditions. |

| Water Solubility | Insoluble | - | Exfluor[6] | Low mobility in aqueous systems; likely to partition to solids. |

| log₁₀WS | -7.20 | mol/L | Crippen Calculated[4] | Quantitatively confirms very low water solubility. |

| logP (octanol/water) | 6.439 | - | Crippen Calculated[4] | High potential for partitioning into organic matter and lipids (bioaccumulation). |

| Normal Boiling Point | 502.62 | K (229.47 °C) | Joback Calculated[4] | Indicates low volatility, but atmospheric transport may still occur via aerosols. |

The defining features of MPFU are its long, fully fluorinated carbon tail and its methyl ester functional group. The perfluorinated tail is both hydrophobic and lipophobic, while the methyl ester head is less polar than the carboxylate head of its parent acid, PFUnA. This amphiphilic nature is a key determinant of its environmental behavior.[7] The high octanol-water partition coefficient (logP) suggests a strong tendency to sorb to organic carbon in soil and sediment and to accumulate in the fatty tissues of organisms.[1] Its very low water solubility further supports the expectation of partitioning out of the aqueous phase.

Environmental Transport and Partitioning

The movement of MPFU through the environment is a complex interplay of partitioning between air, water, soil, and biota.[2][8] The processes of advection, dispersion, and diffusion drive its migration within and between these compartments.[3][9]

Atmospheric Transport

While MPFU's high boiling point suggests low volatility, this does not preclude it from atmospheric transport.[10] Two primary mechanisms are plausible:

-

Aerosol Partitioning: Like other long-chain PFAS, MPFU can partition onto atmospheric particulate matter and be transported over long distances.[9]

-

Sea Spray Aerosolization: PFAAs are known to be enriched in sea spray aerosols due to their surfactant properties, facilitating ocean-to-atmosphere transport.[11][12] It is reasonable to hypothesize a similar mechanism for MPFU, allowing it to enter the atmosphere from contaminated surface waters.

Atmospheric deposition, through both wet (rain, snow) and dry processes, can then re-introduce MPFU to terrestrial and aquatic environments far from its original source.[9][10]

Transport in Water and Soil

Once in terrestrial or aquatic systems, the fate of MPFU is largely governed by sorption processes.

-

Sorption to Soil and Sediment: The long, hydrophobic perfluoroalkyl chain of MPFU will drive its partitioning to organic carbon in soil and sediment.[3] This process retards its movement in groundwater and leads to its accumulation in sediments of aquatic systems. The sorption of PFAS is known to increase with increasing chain length.[3][7]

-

Leaching: Despite strong sorption, downward leaching through the soil profile into groundwater can occur, particularly during rainfall events.[3][9][10] This is a significant pathway for groundwater contamination from surface releases.

-

Air-Water Interface: PFAS are surface-active agents and tend to accumulate at air-water interfaces.[7] This behavior can influence transport in the vadose (unsaturated) zone of soils and affect its distribution in surface waters.[9]

The diagram below illustrates the potential environmental pathways for MPFU.

Caption: Conceptual model of MPFU's environmental transport pathways.

Transformation and Degradation

The carbon-fluorine (C-F) bond is exceptionally strong, making perfluorinated compounds like MPFU highly resistant to degradation.[7][13]

Abiotic Transformation

-

Hydrolysis: The most probable abiotic transformation pathway for MPFU is the hydrolysis of its methyl ester group to yield PFUnA and methanol. This reaction can be catalyzed by acidic or basic conditions, which are common in various environmental compartments. Once formed, PFUnA is a terminal degradation product, as PFAAs are not known to degrade further under ambient environmental conditions.[3][14]

-

Photodegradation: Direct photolysis is unlikely to be a significant degradation pathway due to the strength of the C-F bond.[15] However, photocatalytic degradation in the presence of semiconductors like TiO₂ has been shown to be effective for other PFAS, though this is more relevant for engineered treatment systems than natural environments.[15][16]

Biotic Transformation

The perfluorinated chain of MPFU is recalcitrant to microbial attack.[17][18] However, the ester linkage is a potential site for enzymatic action.

-

Esterase Activity: Microorganisms possessing esterase enzymes could potentially hydrolyze MPFU to PFUnA. This would be considered a biotransformation rather than biodegradation, as the highly stable perfluorinated structure remains intact.[19]

-

Cometabolism: It is unlikely that microorganisms can use MPFU as a primary energy or carbon source. Any transformation would likely be cometabolic, occurring in the presence of other growth-supporting substrates.[13]

In essence, the primary transformation product of MPFU in the environment is expected to be the highly persistent perfluoroundecanoic acid (PFUnA).

Bioaccumulation and Trophic Transfer

The high logP value of MPFU indicates a strong potential for bioaccumulation in living organisms.[7]

-

Bioaccumulation: PFAS accumulation is driven by partitioning into protein-rich tissues rather than just lipids, which differentiates them from many other persistent organic pollutants.[20] Long-chain PFCAs, such as PFUnA, have been shown to be highly bioaccumulative in various marine and aquatic species.[20][21][22] Once MPFU is hydrolyzed to PFUnA, it would follow these same bioaccumulation patterns. Studies have shown that for PFCAs, biomagnification factors are generally greater than 1 for carbon chain lengths of C8 to C14, suggesting that they biomagnify from prey to predator.[21]

-

Trophic Transfer: As a result of bioaccumulation, MPFU and its terminal degradant PFUnA are expected to biomagnify up the food web.[23] This means that organisms at higher trophic levels, such as predatory fish, marine mammals, and birds, are likely to have higher concentrations than organisms lower on the food chain.

Analytical Methodologies

Accurate quantification of MPFU in complex environmental matrices requires sophisticated analytical techniques. The gold standard for PFAS analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[24][25][26]

Table 2: Common Analytical Techniques for PFAS Analysis

| Technique | Principle | Applicability for MPFU |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them with high sensitivity and specificity using tandem mass spectrometry.[26] | Primary method. Ideal for non-volatile, ionic, or polar compounds. MPFU can be readily ionized for detection. |

| GC-MS | Separates volatile compounds by gas chromatography before mass spectrometry detection.[27] | Less suitable for MPFU itself, but could be used for more volatile PFAS precursors. Requires derivatization for non-volatile PFAS. |

| HRMS | High-Resolution Mass Spectrometry (e.g., Orbitrap, ToF) provides highly accurate mass measurements, enabling the identification of unknown PFAS and transformation products.[26][28] | Excellent for non-target screening and identifying transformation products like PFUnA. |

Workflow for PFAS Analysis in Water Samples

The following diagram and protocol outline a standard, self-validating workflow for the analysis of PFAS, like MPFU, in water. The use of isotopically labeled internal standards is crucial for ensuring trustworthiness and accuracy by correcting for matrix effects and variations in extraction efficiency.[28]

Caption: Standard workflow for PFAS analysis in water using SPE and LC-MS/MS.

Experimental Protocol: SPE-LC-MS/MS Analysis of Water

This protocol is a generalized procedure based on established methods like US EPA Method 537.1 and can be optimized for MPFU.[24]

-

Sample Collection & Preservation:

-

Collect a 250 mL water sample in a polypropylene bottle.

-

Preserve with a suitable agent (e.g., Trizma®) to a pH of 7 ± 0.5. Store at ≤ 6 °C until extraction.

-

-

Internal Standard Spiking:

-

Allow the sample to reach room temperature.

-

Spike the sample with a known concentration of an isotopically labeled MPFU standard (if available) or a suitable long-chain PFAS surrogate standard. This is a critical step for quality control and accurate quantification via isotopic dilution.[28]

-

-

Solid Phase Extraction (SPE):

-

Use a Weak Anion Exchange (WAX) SPE cartridge, which is effective for retaining a broad range of PFAS.[29]

-

Condition the cartridge sequentially with basic methanol, methanol, and reagent water.

-

Load the entire 250 mL sample onto the cartridge at a flow rate of 10-15 mL/min.

-

Wash the cartridge with a buffered wash solution to remove interferences.

-

Dry the cartridge thoroughly under a vacuum or with nitrogen.

-

-

Elution:

-

Elute the analytes from the cartridge using two small aliquots of basic methanol (e.g., methanol with 2% ammonium hydroxide).

-

Collect the eluate in a polypropylene tube.

-

-

Concentration:

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40-50 °C).

-

Add a recovery (injection) internal standard just prior to analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the extract onto a UPLC system equipped with a C18 analytical column. Use a gradient elution with mobile phases consisting of water and methanol, both amended with a buffer like ammonium acetate. This separates the target analytes.

-

Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for both the native MPFU and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode.[24]

-

-

Quantification:

-

Calculate the concentration of MPFU in the original sample by using the ratio of the native analyte response to the labeled internal standard response and comparing it to a calibration curve.

-

Knowledge Gaps and Future Research

While this guide provides a scientifically defensible overview of MPFU's likely environmental behavior, it is largely based on inference from its chemical structure and the behavior of similar PFAS.[2][7] Significant knowledge gaps remain.[1] Future research should prioritize:

-

Empirical Data: Laboratory studies to determine key physical and chemical properties of MPFU, such as its vapor pressure, Henry's Law constant, and experimentally determined partition coefficients (Kow, Koc).

-

Transformation Studies: Investigations into the rate and pathways of MPFU hydrolysis under various environmentally relevant conditions (pH, temperature, microbial activity).

-

Bioaccumulation Studies: Experimental determination of bioaccumulation and bioconcentration factors (BAFs and BCFs) for MPFU in aquatic organisms.

-

Environmental Monitoring: Targeted monitoring studies to determine the actual occurrence and concentration of MPFU in various environmental media and biota.

Addressing these gaps will allow for more accurate risk assessments and the development of effective management strategies for this and other emerging PFAS contaminants.

References

- A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)

- PFAS Detection Methods And Challenges - Hepure.

- Top Analytical Techniques for Detecting PFAS in W

- Fate, distribution, and transport dynamics of Per- and Polyfluoroalkyl Substances (PFASs) in the environment - PubMed.

- Unlocking the Secrets of PFAS Testing Methods and Innov

- Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastew

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review - MDPI.

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review - Semantic Scholar.

- 5 Environmental F

- Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC - PubMed Central.

- This compound - Chemical & Physical Properties by Cheméo.

- Methyl perfluoroundecano

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).

- This compound, 95%, CAS Number: 203302-98-1 - Exfluor.

- Transport of perfluoroalkyl acids from the ocean to the atmosphere via sea spray aerosol - DiVA portal.

- This compound - M

- Perfluoroundecanoic acid | 2058-94-8 - ChemicalBook.

- Bioaccumulation of polyfluoroalkyl substances in the Lake Huron aqu

- Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances - North Carolina Coastal Feder

- 5 Environmental F

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).

- Microbial degradation of polyfluoroalkyl chemicals in the environment: A review | Request PDF - ResearchG

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).

- Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC - PubMed Central.

- A Review: Per- and Polyfluoroalkyl Substances—Biological Degrad

- Strategies for the Biodegradation of Polyfluorin

- Rapid Determination of 12 Classes of Per- and Polyfluoroalkyl Substances in Water Samples from Environmental Forensic Cases - MDPI.

- Bioaccumulation of Novel Per- and Polyfluoroalkyl Substances in Mice Dosed with an Aqueous Film-Forming Foam - PubMed.

- Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration - ResearchG

- Global atmospheric chemistry model for the fate and transport of PFCA and their precursors.

- Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aqu

- Poly- and Perfluoroalkyl Substance (PFAS)

- Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PubMed.

- Rapid Determination of 12 Classes of Per- and Polyfluoroalkyl Substances in Water Samples from Environmental Forensic Cases - ResearchG

- Microbial degradation of polyfluoroalkyl chemicals in the environment: A review.

- A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater using liquid chromatography coupled to time-of-flight mass spectrometry - ResearchG

- Analysis of per- and polyfluorinated alkyl substances in air samples from Northwest Europe - Journal of Environmental Monitoring (RSC Publishing).

- GLOBAL TRANSPORT OF PERFLUOROALKYL ACIDS VIA SEA SPRAY AEROSOL - ChemRxiv.

- Biodegradation of per- and polyfluoroalkyl substances: microbes, enzymes and their interactions | Request PDF - ResearchG

- Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applic

- Photodegradation of perfluorooctanoic acid by graphene oxide-deposited TiO2 nanotube arrays in aqueous phase | Request PDF - ResearchG

Sources

- 1. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. exfluor.com [exfluor.com]

- 7. Fate, distribution, and transport dynamics of Per- and Polyfluoroalkyl Substances (PFASs) in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.dps.ny.gov [documents.dps.ny.gov]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. nccoast.org [nccoast.org]

- 11. diva-portal.org [diva-portal.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. researchgate.net [researchgate.net]

- 16. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - East China Normal University [pure.ecnu.edu.cn:443]

- 17. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. | PDF or Rental [articles.researchsolutions.com]

- 20. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioaccumulation of polyfluoroalkyl substances in the Lake Huron aquatic food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]

- 25. hepure.com [hepure.com]

- 26. conquerscientific.com [conquerscientific.com]

- 27. rjleegroup.com [rjleegroup.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

Introduction: Situating Methyl Perfluoroundecanoate in the Landscape of Fluorinated Compounds

An In-depth Technical Guide to Methyl Perfluoroundecanoate (CAS 203302-98-1)

This compound, with the CAS number 203302-98-1, is a fully fluorinated methyl ester. It belongs to the broad and technologically significant class of per- and polyfluoroalkyl substances (PFAS). The defining characteristic of this molecule is the replacement of all hydrogen atoms on the undecanoate carbon chain with fluorine atoms, save for the methyl group of the ester. This extensive fluorination imparts unique physicochemical properties, including chemical inertness, thermal stability, and both hydrophobic and lipophobic (omniphobic) characteristics. While specific research on this compound is not as extensive as for some other PFAS, its structure suggests significant potential in specialized research applications, particularly in proteomics and as a building block for advanced materials. This guide provides a comprehensive technical overview of its properties, potential synthesis, safety considerations, and emergent applications, with a focus on providing actionable insights for laboratory professionals.

Part 1: Physicochemical and Spectroscopic Profile

The utility of any chemical compound in a research or development setting begins with a thorough understanding of its fundamental properties. This section consolidates the known and inferred physicochemical data for this compound and outlines its expected spectroscopic signatures.

Core Physicochemical Properties

Quantitative data for this compound is not widely published. The following table includes data from supplier technical sheets and estimations based on closely related structures, such as Methyl perfluorooctanoate and Perfluoroundecanoic acid. This approach is necessary due to the limited availability of specific experimental data for this compound.

| Property | Value / Description | Source / Rationale |

| CAS Number | 203302-98-1 | [1] |

| Molecular Formula | C₁₂H₃F₂₁O₂ | [2] |

| Molecular Weight | 578.12 g/mol | [1] |

| Physical State | White semi-solid | [2] |

| Solubility | Insoluble in water. Soluble in some fluorinated solvents. | [2] |

| Boiling Point | >160 °C (estimated) | Inferred from Perfluoroundecanoic acid (160 °C at 60 mmHg) and Methyl perfluorooctanoate (159-160 °C).[3][4] |

| Melting Point | Not specified. Likely near the range of Perfluoroundecanoic acid (96-101 °C).[3] | Inferred from the parent carboxylic acid.[3] |

| Density | >1.786 g/mL at 25 °C (estimated) | Inferred from the density of the shorter-chain analogue, Methyl perfluorooctanoate.[4] |

Spectroscopic Characterization

1.2.1. Infrared (IR) Spectroscopy The IR spectrum is expected to be dominated by features characteristic of its perfluorinated chain and the methyl ester group.

-

C-F Stretching: Intense, complex bands are expected in the 1100-1400 cm⁻¹ region, which are characteristic of the C-F bonds in the perfluoroalkyl chain.[5] The precise shape and position of these bands can be sensitive to the molecular environment, a phenomenon known as the "fluorous effect".[6]

-

C=O Stretching: A strong, sharp absorption band is predicted in the range of 1750-1735 cm⁻¹, typical for a saturated aliphatic ester.[7] This is a key diagnostic peak for the ester functional group.

-

C-H Stretching: Weak absorptions from the methyl group's C-H bonds are expected around 2860-2975 cm⁻¹.[7]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single sharp peak (singlet) is expected for the three equivalent protons of the methyl ester group (-OCH₃), likely appearing around 3.8-4.0 ppm.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will be complex due to the numerous, chemically distinct fluorine environments and their spin-spin coupling. Signals for the CF₃ group will appear at one end of the spectrum, with a cascade of complex multiplets for the various CF₂ groups along the chain. Data from related compounds like Methyl perfluorooctanoate can serve as a reference for chemical shift regions.[8]

-

¹³C NMR: The spectrum will show a signal for the methyl carbon around 50-55 ppm and a signal for the carbonyl carbon around 160-170 ppm. The highly shielded carbons of the perfluorinated chain will appear in a distinct region of the spectrum, often showing complex splitting patterns due to C-F coupling.

1.2.3. Mass Spectrometry (MS) Under electron ionization (EI), fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). The perfluorinated chain would likely undergo fragmentation by losing CF₂ units. For more sensitive analysis, especially in biological matrices, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) using electrospray ionization (ESI) would be the method of choice.[9][10]

Part 2: Synthesis, Reactivity, and Safety

A deep understanding of a compound's origin, stability, and handling requirements is paramount for its effective and safe utilization in a laboratory setting.

Proposed Synthesis Pathway

While specific manufacturing protocols for this compound are proprietary, a logical and common laboratory-scale synthesis would be the Fischer esterification of its corresponding carboxylic acid, Perfluoroundecanoic acid (CAS 2058-94-8).

Caption: Proposed Fischer esterification pathway for this compound.

Detailed Protocol: Fischer Esterification of Perfluoroundecanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Perfluoroundecanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: As the product is insoluble in water, it may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Causality Note: The use of excess methanol shifts the equilibrium of this reversible reaction towards the product side, maximizing the yield. The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Chemical Reactivity

-

Hydrolysis: The ester group is susceptible to hydrolysis back to the parent carboxylic acid and methanol under either acidic or basic conditions. The high electronegativity of the perfluoroalkyl chain may influence the rate of hydrolysis compared to non-fluorinated esters.

-

Reduction: The ester can be reduced to the corresponding alcohol, 1H,1H-perfluorododecanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Thermal Decomposition: When heated to decomposition, perfluorinated compounds can release toxic fumes of hydrogen fluoride and carbonyl fluoride.[3]

Safety and Handling

This compound is classified as an irritant.[1] Specific GHS hazard statements indicate it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of eye contact, rinse cautiously with water for several minutes and seek medical attention.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 3: Applications in Research and Development

The unique properties of this compound position it as a valuable tool in specialized areas of scientific research, most notably in proteomics and potentially in the broader field of drug development.

Proteomics Research

A significant challenge in proteomics, the large-scale study of proteins, is the analysis of membrane proteins, which are notoriously difficult to solubilize and keep stable in solution for analysis by mass spectrometry.[11] Surfactants are essential for this process, but common ones like sodium dodecyl sulfate (SDS) can interfere with downstream enzymatic digestion and mass spectrometry analysis.

Perfluorinated surfactants have emerged as a promising alternative. A study using the related compound Perfluorooctanoic acid (PFOA) demonstrated its efficacy in solubilizing membrane proteins, comparable to SDS.[12] Crucially, PFOA is volatile and can be removed by simple evaporation prior to mass spectrometry, eliminating the need for complex clean-up steps that can lead to sample loss.[12]

This compound, as a lipophilic and fluorinated molecule, is a candidate for similar applications. It could serve as a component in novel surfactant systems or as a "fluorous phase" tag for protein enrichment strategies.

Caption: Potential workflow for using a PFAS-based agent in shotgun proteomics.

Hypothetical Protocol: Membrane Protein Solubilization for MS Analysis

-

Extraction Buffer Preparation: Prepare an extraction buffer containing a chaotropic agent (e.g., urea), a buffer (e.g., Tris-HCl), and the fluorinated solubilizing agent/surfactant system being tested (e.g., 2% w/v).

-

Solubilization: Resuspend a pellet of membrane proteins in the extraction buffer. Incubate with agitation for 30-60 minutes at room temperature.

-

Clarification: Centrifuge the sample at high speed (e.g., >15,000 x g) to pellet any insoluble material. Transfer the supernatant containing the solubilized proteins to a new tube.

-

Protein Digestion: Perform standard in-solution tryptic digestion of the solubilized proteins.

-

Surfactant Removal: Following digestion, remove the volatile fluorinated components by placing the open sample tube in a vacuum concentrator (SpeedVac) until dry.

-

Analysis: Reconstitute the resulting peptide pellet in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Trustworthiness Note: This protocol is self-validating. The success of the solubilization step (Step 3) can be quantified by a protein assay (e.g., BCA assay). The efficacy of the entire workflow is ultimately validated by the quality of the mass spectrometry data and the number of identified membrane proteins (Step 6).

Potential in Drug Development and Delivery

The incorporation of fluorine and fluorinated groups into small molecules is a well-established strategy in medicinal chemistry.[13] The trifluoromethyl group, for instance, is present in numerous FDA-approved drugs and can enhance properties like metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic and lipophilic character.[13]

While this compound is not a drug itself, it represents a building block possessing a long perfluoroalkyl chain. This moiety has potential applications in:

-

Drug Delivery Systems: Perfluorocarbons are the basis of nanoemulsions used for drug delivery and as contrast agents.[14] The lipophilic nature of this compound could allow it to be incorporated into the core of such nanoemulsions to carry highly lipophilic drug molecules.

-

Fluorous Tagging: The "fluorous" properties can be exploited in synthetic chemistry for the purification of drug candidates, a technique known as fluorous solid-phase extraction.

-

Development of Novel Therapeutics: As a starting material, the perfluoroundecanoate chain can be chemically modified to create novel drug candidates where high lipophilicity and metabolic stability are desired. Semifluorinated alkanes, a related class of compounds, are being explored as potential drug carriers.[15]

Conclusion

This compound (CAS 203302-98-1) is a specialized chemical whose full potential is still being explored. Its defining perfluorinated structure provides a unique set of properties that make it a person of interest for advanced applications, particularly in the challenging field of membrane proteomics. While a lack of extensive published data necessitates careful inference from related compounds, this guide provides a robust framework for its synthesis, handling, and application. For researchers and drug development professionals, this compound represents not just a reagent, but a tool that, when understood and applied correctly, can help overcome significant technical hurdles in their respective fields.

References

-

Methyl perfluorooctanoate Information. PubChem, National Institutes of Health. [Link]

-

Methyl perfluorooctanoate Spectral Information. PubChem, National Institutes of Health. [Link]

-

Chen, J., et al. (2024). Exposure to per- and polyfluoroalkyl substances and high-throughput proteomics in Hispanic youth. Environmental International. [Link]

-

Methyl perfluorooctanoate Spectrum. SpectraBase. [Link]

-

Kadiyala, C. S. R., et al. (2010). Perfluorooctanoic Acid for Shotgun Proteomics. PLOS ONE. [Link]

-

Orel, A., et al. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [Link]

-

Tchekhovskoi, D. V., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry. [Link]

-

Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate Information. PubChem, National Institutes of Health. [Link]

-

Jamialahmadi, O., et al. (2023). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. Environmental Science & Technology. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]

-

NMR Spectra. The Royal Society of Chemistry. [Link]

-

Kirschbaum, S., et al. (2024). Unraveling Hidden Infrared Spectral Signatures in PFAS Thermal Degradation with Two-Dimensional Correlation Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

-

Grapentine, S., et al. (2023). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. [Link]

-

McCord, J. P., et al. (2022). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Proceedings of the National Academy of Sciences. [Link]

-

Johnson, T. J., et al. (2024). Quantitative Infrared Cross Sections of Vapor-phase Perfluoroalkanoyl Fluorides (C5 to C8). Authorea Preprints. [Link]

-

Baker, E. S., et al. (2021). An overview of technologies for MS-based proteomics-centric multi-omics. Expert Review of Proteomics. [Link]

-

Infrared spectrum of methyl ethanoate. Doc Brown's Chemistry. [Link]

-

Kociok, K. O., et al. (2016). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

-

Pinheiro, P. S. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

Sources

- 1. 203302-98-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. exfluor.com [exfluor.com]

- 3. Perfluoroundecanoic acid | 2058-94-8 [chemicalbook.com]

- 4. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]

- 5. storage.e.jimdo.com [storage.e.jimdo.com]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of technologies for MS-based proteomics-centric multi-omics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perfluorooctanoic Acid for Shotgun Proteomics | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. thno.org [thno.org]

- 15. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Perfluoroundecanoate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl perfluoroundecanoate, a fully fluorinated ester of significant interest in advanced materials and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical characteristics of this compound, its synthesis, spectral properties, and potential applications, while also addressing toxicological and environmental considerations inherent to its class of compounds.

Molecular Structure and Chemical Identity

This compound is the methyl ester of perfluoroundecanoic acid. Its structure is characterized by a ten-carbon perfluoroalkyl chain attached to a carbonyl group, which is in turn bonded to a methoxy group. The extensive fluorination of the alkyl chain imparts unique properties to the molecule.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 203302-98-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₃F₂₁O₂ | [1][2][3][4] |

| Molecular Weight | 578.12 g/mol | [1][2][3][4] |

| IUPAC Name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate | [5] |

The structural representation of this compound is crucial for understanding its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dominated by its long, electron-withdrawing perfluoroalkyl chain. This leads to a compound with low surface energy, high density, and poor solubility in both polar and non-polar hydrocarbon solvents.

| Property | Value | Source |

| Physical State | White semi-solid | [2] |

| Solubility | Insoluble in water | [2] |

| Boiling Point | Estimated to be higher than shorter-chain analogs (e.g., Methyl perfluorooctanoate: 159-160 °C) | [6][7] |

| Density | Expected to be greater than water, similar to other perfluorinated compounds. |

Synthesis and Reactivity

Synthesis

The primary route for the synthesis of this compound is through the esterification of perfluoroundecanoic acid with methanol. This reaction is typically acid-catalyzed.

Reaction Scheme:

CF₃(CF₂)₉COOH + CH₃OH ⇌ CF₃(CF₂)₉COOCH₃ + H₂O